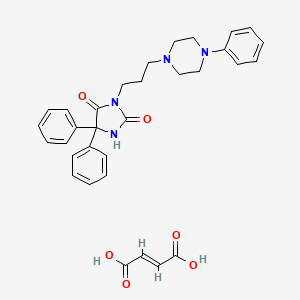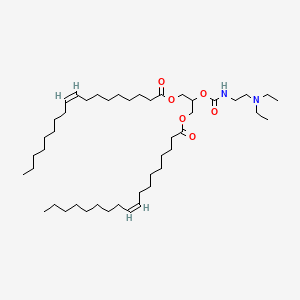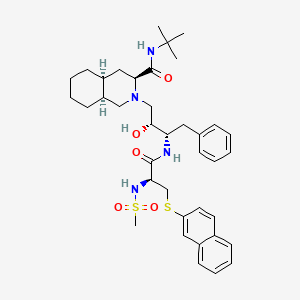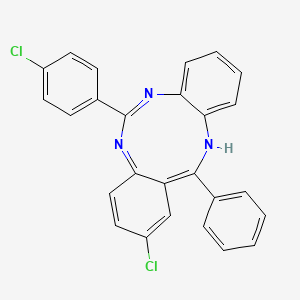
2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
The synthesis of 2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves a multi-step process. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Chemical Reactions Analysis
2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
This compound has shown promise in several scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential neuroprotective effects, particularly in relation to acetylcholinesterase inhibition. This makes it a candidate for research into treatments for neurological disorders such as Parkinson’s disease. In medicine, its potential antibacterial, antifungal, and antitumor activities are of significant interest .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with specific molecular targets and pathways. One key target is acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system. By inhibiting this enzyme, the compound can affect nerve impulse transmission, potentially leading to neuroprotective effects. Additionally, its antioxidant properties may help mitigate oxidative stress, which is linked to various diseases .
Comparison with Similar Compounds
2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine can be compared to other heterocyclic compounds, such as pyrazolines and chalcones. These compounds share similar structural features and biological activities. the unique combination of chlorine and phenyl groups in this compound may confer distinct properties, such as enhanced stability and specific binding affinities. Similar compounds include 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide .
Properties
CAS No. |
103686-96-0 |
|---|---|
Molecular Formula |
C26H17Cl2N3 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-chloro-6-(4-chlorophenyl)-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C26H17Cl2N3/c27-19-12-10-18(11-13-19)26-30-22-15-14-20(28)16-21(22)25(17-6-2-1-3-7-17)29-23-8-4-5-9-24(23)31-26/h1-16,29H |
InChI Key |
KGUSWBGVHBGTLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


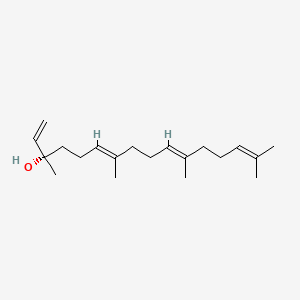
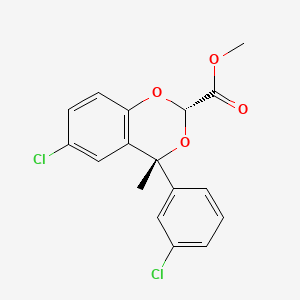
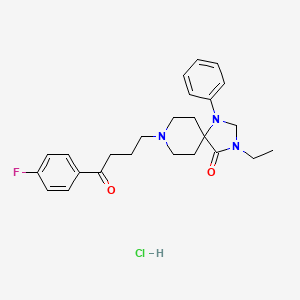

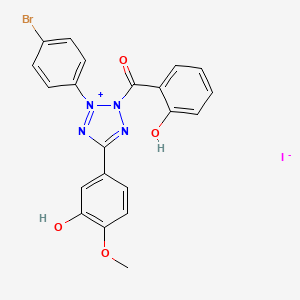
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
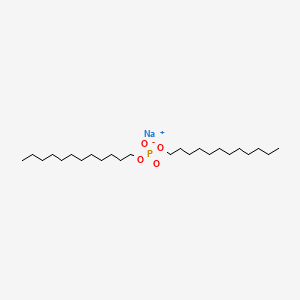

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)

